BenchChemオンラインストアへようこそ!

Cisapride

Cardiotoxicity hERG channel QT interval

Cisapride (CAS 81098-60-4) is a substituted piperidinyl benzamide that functions as a 5-HT₄ receptor agonist, promoting the release of acetylcholine from myenteric neurons to increase lower esophageal sphincter (LES) pressure and accelerate gastric emptying. Unlike later-generation 5-HT₄ agonists, cisapride exhibits a non-selective binding profile, with clinically relevant affinity for 5-HT₃, D₂, and the cardiac hERG potassium channel, a property that led to its market withdrawal due to QT prolongation and fatal arrhythmias.

Molecular Formula C23H29ClFN3O4
Molecular Weight 465.9 g/mol
CAS No. 81098-60-4
Cat. No. B1669084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCisapride
CAS81098-60-4
SynonymsKaudalit;  Kinestase;  Prepulsid;  Presid;  Pridesia;  Propulsid; 
Molecular FormulaC23H29ClFN3O4
Molecular Weight465.9 g/mol
Structural Identifiers
SMILESCOC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F
InChIInChI=1S/C23H29ClFN3O4/c1-30-21-13-19(26)18(24)12-17(21)23(29)27-20-8-10-28(14-22(20)31-2)9-3-11-32-16-6-4-15(25)5-7-16/h4-7,12-13,20,22H,3,8-11,14,26H2,1-2H3,(H,27,29)/t20-,22+/m1/s1
InChIKeyDCSUBABJRXZOMT-IRLDBZIGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySparingly soluble in methanol. Soluble in acetone
Practically insoluble in water.
1.20e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cisapride (CAS 81098-60-4) for Scientific Research: Prokinetic Benchmark & Safety Exclusion Criteria


Cisapride (CAS 81098-60-4) is a substituted piperidinyl benzamide that functions as a 5-HT₄ receptor agonist, promoting the release of acetylcholine from myenteric neurons to increase lower esophageal sphincter (LES) pressure and accelerate gastric emptying [1]. Unlike later-generation 5-HT₄ agonists, cisapride exhibits a non-selective binding profile, with clinically relevant affinity for 5-HT₃, D₂, and the cardiac hERG potassium channel, a property that led to its market withdrawal due to QT prolongation and fatal arrhythmias [2]. For researchers, cisapride remains essential as a pharmacological benchmark compound for studying prokinetic mechanisms, CYP3A4-mediated drug interactions, and the off-target cardiac liabilities that define the exclusion criteria for modern gastrointestinal prokinetic development [3].

Why 5-HT₄ Agonist Substitution Fails: Quantified Differences in Cisapride's Target Selectivity and Safety Profile


Substituting cisapride with another 5-HT₄ agonist like prucalopride or mosapride is scientifically invalid due to fundamental, quantifiable differences in their receptor pharmacology and resultant safety liabilities [1]. Cisapride's non-selective binding profile—affecting hERG channels, D₂, and 5-HT₃ receptors at therapeutic concentrations—contrasts sharply with the high selectivity of prucalopride, which lacks clinically relevant off-target activity and does not prolong the QT interval [2]. While mosapride shares some prokinetic efficacy, it demonstrates lower intrinsic activity at GI 5-HT₄ receptors, and unlike cisapride, has not been associated with hERG-mediated cardiotoxicity [3]. These differences are not merely academic; they directly dictate the utility of each compound for distinct research questions. Therefore, the choice between cisapride and its analogs must be guided by the specific experimental objective—whether it is to study broad-spectrum 5-HT₄ pharmacology and its risks, or to investigate a selective prokinetic mechanism in a safer context.

Quantitative Evidence Guide for Cisapride: Head-to-Head Differentiation from Prucalopride, Mosapride, Omeprazole, and Metoclopramide


hERG Channel Liability and QT Prolongation: Cisapride vs. Prucalopride

Cisapride exhibits significant affinity for the cardiac hERG potassium channel, a property that is clinically relevant at therapeutic concentrations and directly linked to QT interval prolongation and fatal arrhythmias [1]. In a systematic review, cisapride was associated with reports of QT prolongation, with over 270 spontaneous adverse event reports filed to the FDA from 1993-1999, including 70 fatalities [2]. This hERG affinity is absent in the selective 5-HT₄ agonist prucalopride, which has been rigorously evaluated and found not to affect the QT interval, thereby establishing a critical safety differentiator [1].

Cardiotoxicity hERG channel QT interval Prokinetic safety Cisapride adverse events

Receptor Selectivity Profile: Cisapride vs. Mosapride and Prucalopride

Cisapride demonstrates a broad, non-selective receptor binding profile. At therapeutic concentrations, it has clinically relevant affinity for 5-HT₃ and dopamine D₂ receptors, in addition to its primary target, 5-HT₄ [1]. This contrasts with mosapride, which lacks D₂ affinity, and prucalopride, which is highly selective for 5-HT₄ and has no clinically relevant off-target activity at other 5-HT receptor subtypes or D₂ receptors [1][2]. Cisapride's non-selectivity is a key differentiator for experimental design.

Receptor binding Off-target effects 5-HT₄ selectivity D₂ antagonism Cisapride pharmacology

Gastric Emptying Efficacy: Cisapride vs. Metoclopramide and Mosapride

In a mouse model of morphine-induced gastrointestinal transit delay, cisapride (10 mg/kg p.o.) was one of the most effective agents, significantly reversing the delay in small intestinal transit (SIT) (P < 0.001) [1]. While metoclopramide (20 mg/kg) was superior for reversing the delay in gastric emptying (GE), cisapride was the most effective for normalizing SIT [1]. Mosapride (20 mg/kg) was also effective in enhancing GE, but its effect was less pronounced than metoclopramide, and it was less effective than cisapride for SIT [1]. This differential effect on SIT distinguishes cisapride from other prokinetics.

Gastric emptying Prokinetic efficacy Small intestinal transit Opioid-induced delay Cisapride in vivo

Clinical Efficacy in GERD: Cisapride vs. Omeprazole and Ranitidine

A 1998 meta-analysis of randomized, double-blind trials quantified the efficacy of cisapride against standard-of-care agents for gastroesophageal reflux disease (GERD) [1]. In patients with mild GERD, cisapride 40 mg/day achieved a 56% cure rate, which was numerically higher than the 38% cure rate achieved with ranitidine 300 mg/day [1]. For mild GERD, a higher dose of cisapride (80 mg/day) produced an 82% cure rate, which was comparable to omeprazole 20 mg/day (75% cure rate) [1]. However, in severe GERD, cisapride 80 mg/day was markedly inferior, with a 43% cure rate compared to 87% for omeprazole 20 mg/day [1].

Gastroesophageal reflux disease GERD Efficacy meta-analysis Cure rates Cisapride clinical trial

Metabolic Liability and CYP3A4 Drug-Drug Interaction Risk

Cisapride's metabolism is primarily mediated by the cytochrome P450 enzyme CYP3A4, a pathway that introduces a significant, quantifiable risk of drug-drug interactions leading to elevated plasma levels and life-threatening cardiotoxicity [1]. In vitro studies using human liver microsomes determined the mean apparent Km for cisapride against CYP3A4 is 8.6 ± 3.5 μM [2]. Clinically, co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin) is contraindicated and was implicated in 32 of 57 reported cases (56%) of torsade de pointes and QT prolongation [3]. This metabolic vulnerability is a key differentiator from renally-excreted prokinetics like prucalopride, which avoids CYP-mediated interactions [4].

CYP3A4 metabolism Drug-drug interaction Cisapride pharmacokinetics QT prolongation risk Cisapride toxicity

Validated Research Applications of Cisapride Based on Differential Evidence


Positive Control in Cardiac Safety Pharmacology & hERG Channel Studies

As a benchmark compound with proven, dose-dependent QT prolongation and hERG channel affinity [1], cisapride is an essential positive control in assays designed to screen for pro-arrhythmic liabilities. Its use is validated by clinical and pharmacovigilance data linking it to over 270 cases of serious arrhythmia, including 70 fatalities [2], providing a robust, well-characterized reference standard against which to compare novel compounds.

Investigating CYP3A4-Mediated Drug-Drug Interactions (DDIs)

Cisapride's exclusive reliance on CYP3A4 for hepatic clearance (Km = 8.6 ± 3.5 μM) makes it a highly sensitive in vitro and in vivo probe for studying the impact of CYP3A4 inhibitors or inducers on drug metabolism and exposure [3]. Its well-documented clinical interaction profile, where co-administration with strong inhibitors precipitated life-threatening arrhythmias, provides a clear, quantifiable endpoint for DDI studies [4].

Differentiating Prokinetic Efficacy on Small Intestinal vs. Gastric Transit

In vivo models of gastrointestinal dysmotility demonstrate that cisapride provides a distinct profile of prokinetic action, showing superior efficacy in reversing opioid-induced delays in small intestinal transit compared to agents like metoclopramide and mosapride [5]. This makes it a valuable tool for researchers needing to dissect the regional effects of prokinetic agents along the GI tract.

Comparator for Non-Selective 5-HT₄ Agonist Pharmacology

Given its binding affinity for 5-HT₃, D₂, and hERG channels at therapeutic concentrations [1], cisapride serves as the prototypical non-selective 5-HT₄ agonist. It is an ideal comparator in studies evaluating the functional consequences of off-target receptor engagement, allowing researchers to benchmark the in vitro and in vivo effects of newer, more selective 5-HT₄ agonists like prucalopride or velusetrag [6].

Quote Request

Request a Quote for Cisapride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.